4,6-difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile
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Overview
Description
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile is a fluorinated aromatic compound that belongs to the terphenyl family. This compound is characterized by the presence of two fluorine atoms and two cyano groups attached to the terphenyl backbone. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions often include heating the mixture to a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura reaction is optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted terphenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and dipole-dipole interactions. These interactions can influence the compound’s binding affinity and specificity towards certain biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2’,4,4’‘-Difluoro-1,1’:4’,1’'-terphenyl
- 2’,5’-Difluoro-1,1’:4’,1’'-terphenyl
- 2’,5’-Difluoro-4,4’‘-diphenoxy-1,1’:4’,1’'-terphenyl
Uniqueness
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile is unique due to the specific positioning of the fluorine atoms and cyano groups, which impart distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,6-difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2N2/c21-19-15(11-23)17(13-7-3-1-4-8-13)16(12-24)20(22)18(19)14-9-5-2-6-10-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXLKSAPBGZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)F)C3=CC=CC=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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